

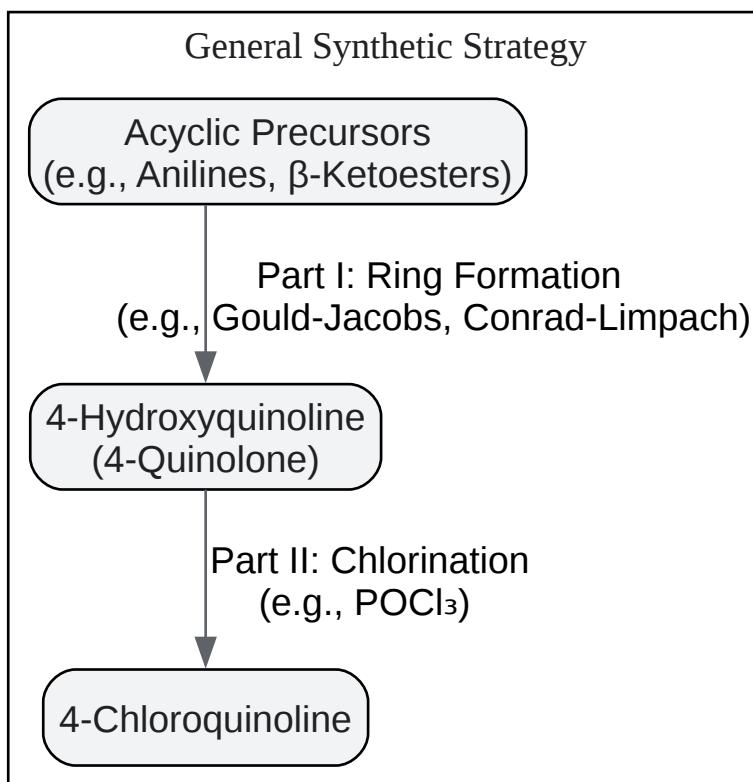
Introduction: The Central Role of 4-Chloroquinolines in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Cat. No.:	B1454271

[Get Quote](#)


The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of a vast array of pharmacologically active compounds. Its significance was cemented by the development of chloroquine, a pivotal antimalarial drug that has saved countless lives.^[1] The reactivity of the chlorine atom at the C4 position makes it an excellent electrophilic site for nucleophilic aromatic substitution, allowing for the facile introduction of diverse side chains, a strategy fundamental to modern drug development.^{[2][3]} ^[4] This guide provides an in-depth evaluation of the principal synthetic routes to 4-chloroquinolines, offering researchers the critical insights needed to select the optimal pathway based on substrate availability, desired substitution patterns, and scalability.

Our analysis is structured around the most prevalent and logical synthetic strategy: the initial construction of a 4-hydroxyquinoline (or its tautomeric 4-quinolone) core, followed by a subsequent chlorination step. We will dissect the classic named reactions that build the quinoline ring system and then detail the conversion to the target 4-chloro derivative.

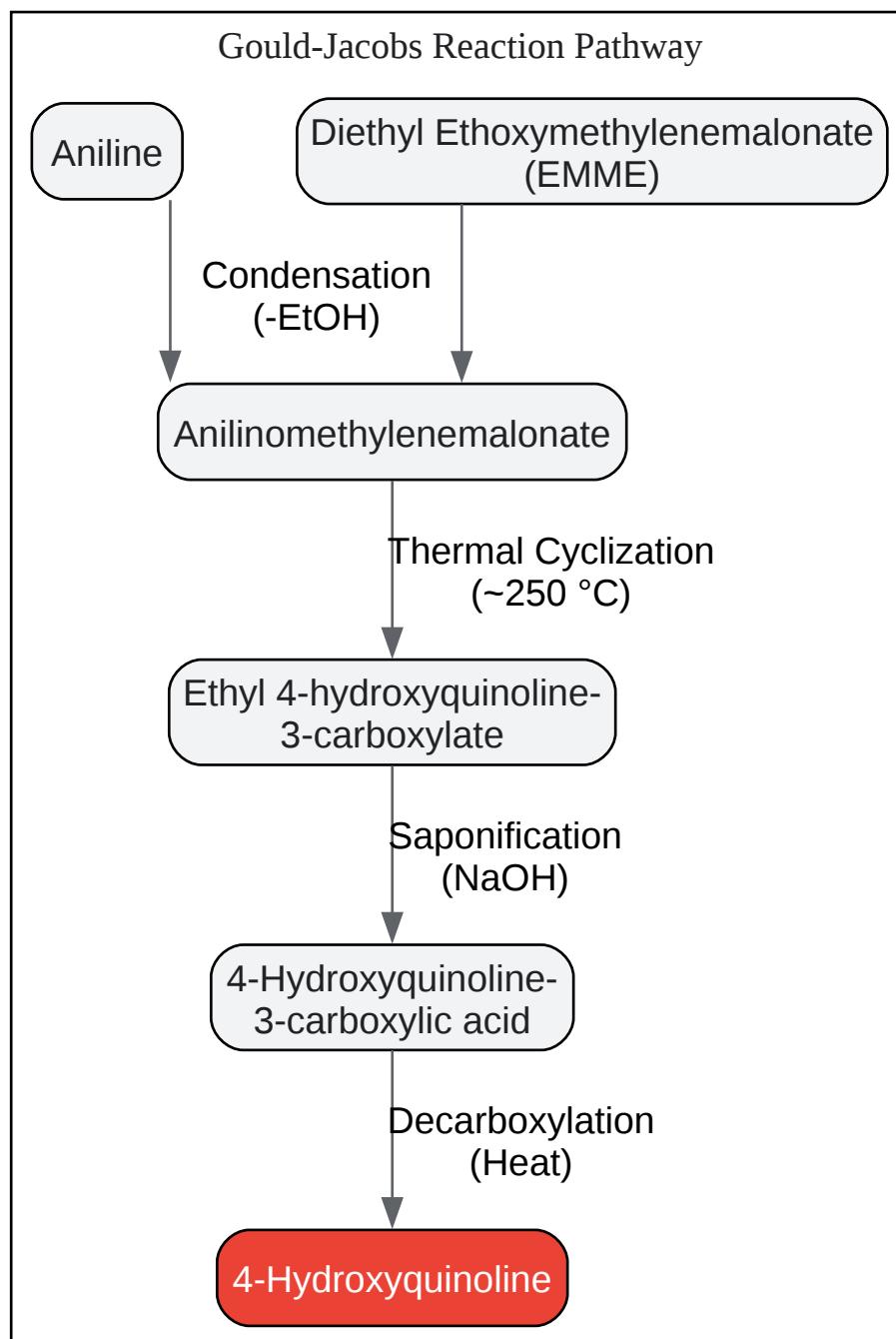
The Dominant Strategy: A Two-Step Approach to 4-Chloroquinolines

The most reliable and versatile route to 4-chloroquinolines involves a two-stage process. This methodology provides a robust foundation for accessing a wide variety of substituted analogs.

- Part I: Formation of the 4-Hydroxyquinoline Core. This step involves the cyclization of acyclic precursors, typically derived from anilines, to form the bicyclic quinolone system.
- Part II: Aromatic Chlorination. The resulting 4-hydroxyquinoline is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl_3), to yield the final 4-chloroquinoline.

[Click to download full resolution via product page](#)

Caption: High-level overview of the two-part synthesis of 4-chloroquinolines.


Part I: A Comparative Analysis of 4-Hydroxyquinoline Syntheses

The choice of method for constructing the 4-hydroxyquinoline core is the most critical decision in the synthetic sequence, as it dictates the substitution pattern of the final product. We will compare three foundational methods: the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, and the Camps cyclization.

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME) or similar malonic ester derivatives.^{[5][6]} The reaction proceeds through condensation, thermal cyclization, saponification, and finally, decarboxylation.

Mechanism: The synthesis begins with a nucleophilic substitution where the aniline displaces the ethoxy group of EMME. The resulting anilinomethylenemalonate intermediate undergoes a thermally induced electrocyclization. This high-temperature step is often the yield-limiting part of the sequence and is typically performed in a high-boiling solvent like diphenyl ether or Dowtherm A.^[7] Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline.

[Click to download full resolution via product page](#)

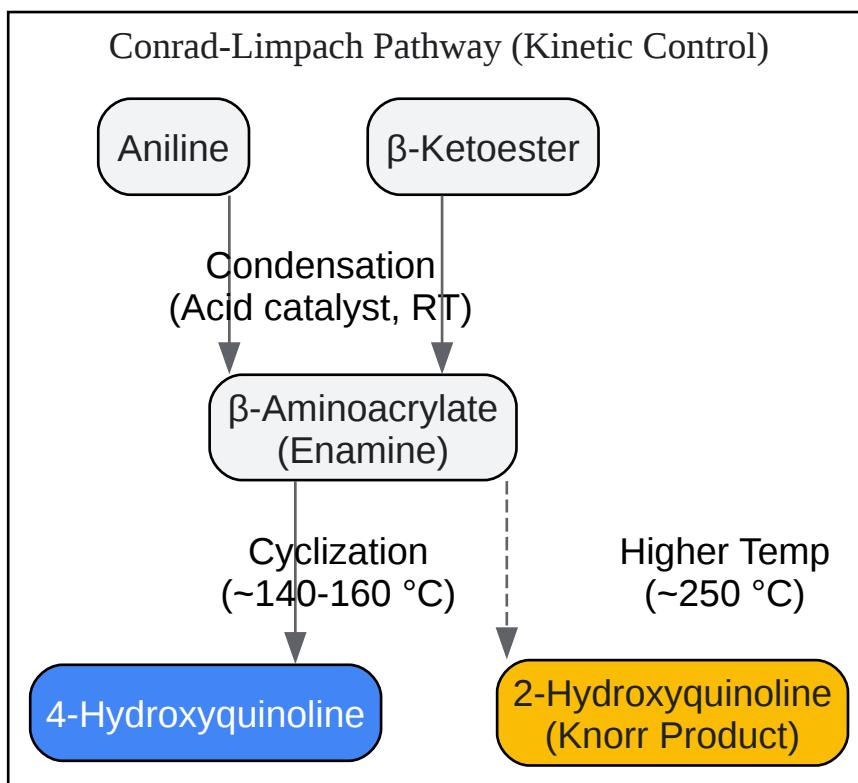
Caption: Step-wise progression of the Gould-Jacobs reaction.

Evaluation:

- Expertise & Experience: The primary advantage of the Gould-Jacobs reaction is its predictable regioselectivity. The cyclization occurs onto the benzene ring of the aniline precursor, making it ideal for synthesizing quinolines with specific substitution patterns on the benzenoid ring.^[7] However, the harsh thermal conditions required for cyclization can limit its applicability for substrates with sensitive functional groups. Modern variations using microwave irradiation or Eaton's reagent (P_2O_5 in methanesulfonic acid) can mitigate these harsh conditions, offering better yields and shorter reaction times.^[8]
- Trustworthiness: This pathway is highly reliable for a wide range of substituted anilines. The intermediates are often stable and isolable, allowing for a controlled, stepwise synthesis. It is a foundational route for producing many quinolone-based antibiotics like nalidixic acid.^[7]

Supporting Experimental Data:

Starting Aniline	Reagent	Conditions	Product	Yield (%)	Reference
Aniline	Diethyl ethoxymethyl enemalonate	1) EtOH, reflux; 2) Dowtherm A, 250 °C; 3) NaOH; 4) Heat	4-Hydroxyquinoline	~85-95	[7]
m-Chloroaniline	Diethyl ethoxymethyl enemalonate	1) EtOH, reflux; 2) Dowtherm A, 250 °C; 3) NaOH; 4) Heat	7-Chloro-4-hydroxyquinoline	~80	[9]
4-Ethylaniline	Diethyl ethoxymethyl enemalonate	1) MW, 7 min; 2) Eaton's reagent	Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate	90	[8]


The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β -ketoesters, such as ethyl acetoacetate.[\[10\]](#)[\[11\]](#) A key feature of this method is its temperature-dependent regioselectivity, which allows for the selective formation of either 4-hydroxyquinolines or 2-hydroxyquinolines.

Mechanism & Causality:

- Kinetic Control (Lower Temp, ~140-160 °C): At lower temperatures, the reaction proceeds via an initial condensation to form a β -aminoacrylate intermediate. This is followed by a thermal cyclization that favors the formation of the 4-hydroxyquinoline (Conrad-Limpach pathway).[\[12\]](#)[\[13\]](#) This is the kinetically favored product.
- Thermodynamic Control (Higher Temp, ~250 °C): If the aniline and β -ketoester are first heated to form an anilide intermediate, subsequent cyclization at higher temperatures leads to the formation of the more thermodynamically stable 2-hydroxyquinoline (Knorr pathway).[\[13\]](#)

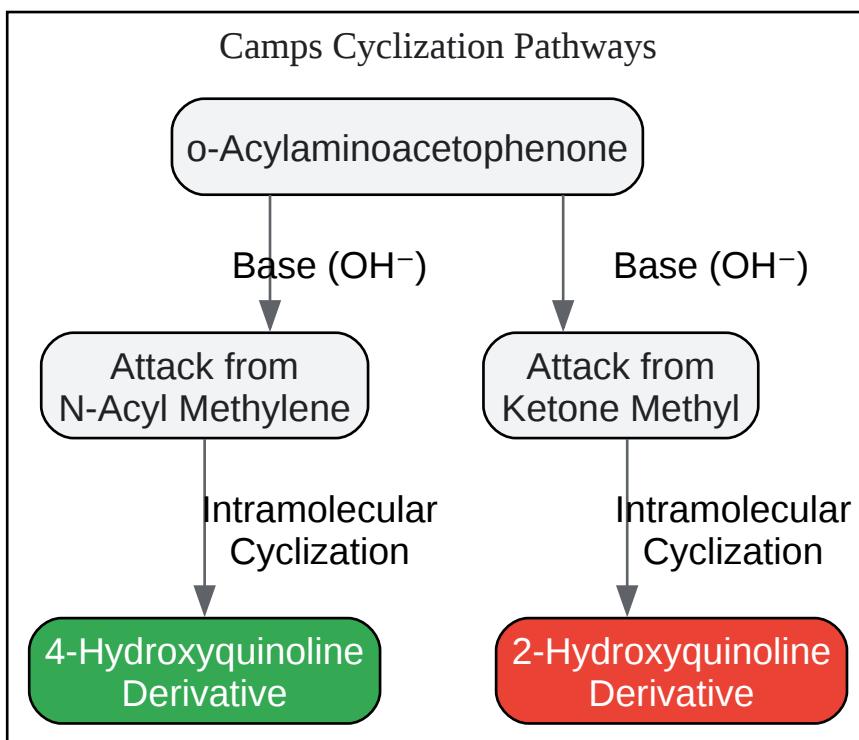
For the synthesis of 4-chloroquinolines, the lower-temperature Conrad-Limpach conditions are employed.

[Click to download full resolution via product page](#)

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

Evaluation:

- Expertise & Experience: The ability to control the regioselectivity is a significant advantage. However, achieving high yields for the 4-hydroxyquinoline isomer requires careful temperature control. Like the Gould-Jacobs reaction, this method often requires high-boiling and difficult-to-remove solvents.[7]
- Trustworthiness: This is a classic and well-established method. Its primary limitation is the potential for mixture formation if reaction conditions are not precisely maintained. The synthesis of 4-hydroxyquinolines via this route has been extensively documented.[14][15]


Supporting Experimental Data:

Starting Aniline	Reagent	Conditions	Product	Yield (%)	Reference
Aniline	Ethyl acetoacetate	1) H_2SO_4 (cat.), RT; 2) Mineral oil, 250 °C	2-Methyl-4-hydroxyquinoline	~70-80	[7][10]
m-Chloroaniline	Diethyl oxaloacetate	1) AcOH ; 2) Heat, 250 °C	Ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate	High	[9]

The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone, which occurs in the presence of a base (typically aqueous hydroxide) to yield hydroxyquinolines.[16] A notable feature of this reaction is that it can produce a mixture of 2-hydroxy- and 4-hydroxyquinoline isomers.

Mechanism: The reaction proceeds via an intramolecular aldol-type condensation. The base abstracts a proton from either the methyl group of the acetophenone moiety or the methylene group of the N-acyl chain. The resulting enolate then attacks the amide carbonyl or the ketone carbonyl, respectively. The ratio of the two products is dependent on the specific substrate and reaction conditions.[17][18]

[Click to download full resolution via product page](#)

Caption: Competing cyclization pathways in the Camps synthesis.

Evaluation:

- Expertise & Experience: The primary drawback of the Camps cyclization is the potential formation of isomeric mixtures, which can complicate purification.^[16] However, it offers a route that does not require the extremely high temperatures of the Gould-Jacobs or Conrad-Limpach reactions. The starting materials, o-acylaminoacetophenones, are readily prepared from o-aminoacetophenones.
- Trustworthiness: While effective, the lack of predictable regioselectivity makes it less favored than the Gould-Jacobs reaction when a single, specific isomer is required. Careful selection of substrates and reaction conditions can favor one isomer over the other.^[17]

Part II: Chlorination of 4-Hydroxyquinolines

Once the 4-hydroxyquinoline core is synthesized, the final step is its conversion to 4-chloroquinoline. This transformation is almost universally accomplished using phosphorus

oxychloride (POCl_3), sometimes with a catalytic amount of a tertiary amine or DMF.

Mechanism: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The lone pair on the quinolone oxygen attacks the electrophilic phosphorus atom of POCl_3 . This is followed by the elimination of a phosphate species and attack by a chloride ion at the C4 position to yield the final product. The reaction is an effective way to convert the C-O bond into a more reactive C-Cl bond.[19][20]

Authoritative Grounding & Protocol: The conversion of 4-quinolones to 4-chloroquinolines using POCl_3 is a standard, well-documented procedure in organic synthesis.[21][22] The reaction is typically high-yielding but requires careful handling due to the corrosive and moisture-sensitive nature of POCl_3 .

Detailed Experimental Protocol: Chlorination of 7-Chloro-4-hydroxyquinoline

This protocol is representative of the general procedure for converting a 4-hydroxyquinoline to its 4-chloro derivative.

Materials:

- 7-Chloro-4-hydroxyquinoline (1.0 eq)
- Phosphorus oxychloride (POCl_3) (5-10 eq)
- Round-bottom flask with reflux condenser and drying tube
- Ice bath
- Ammonium hydroxide (NH_4OH) solution
- Dichloromethane (DCM) or Chloroform (CHCl_3)
- Sodium sulfate (Na_2SO_4)

Procedure:

- Setup: In a fume hood, equip a round-bottom flask with a reflux condenser fitted with a calcium chloride drying tube.
- Reaction: Add 7-chloro-4-hydroxyquinoline (1.0 eq) to the flask. Carefully and slowly add phosphorus oxychloride (5-10 eq).
- Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Workup - Quenching: Allow the mixture to cool to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and releases HCl gas; perform with extreme care in a well-ventilated fume hood.
- Neutralization: Neutralize the acidic aqueous solution by slowly adding concentrated ammonium hydroxide solution until the pH is ~8-9. A precipitate of the product should form.
- Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude 4,7-dichloroquinoline.
- Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Alternative Pathway: The Vilsmeier-Haack Reaction

While the two-step synthesis via a 4-hydroxyquinoline is dominant, the Vilsmeier-Haack reaction offers a more direct route to certain substituted chloroquinolines. This reaction typically uses N-arylacetamides and the Vilsmeier reagent (a mixture of POCl_3 and DMF) to produce 2-chloro-3-formylquinolines in a single step.[\[23\]](#)[\[24\]](#)

Mechanism: The reaction involves the formation of the electrophilic Vilsmeier reagent, which then reacts with the enol form of the N-arylacetamide. A subsequent intramolecular cyclization followed by dehydration and aromatization yields the chloroquinoline product.[\[25\]](#)[\[26\]](#)

Evaluation: This method is highly efficient for producing quinolines with a specific 2-chloro-3-formyl substitution pattern.^[24] It avoids the need to pre-form a quinolone ring system. However, its scope is generally limited to this substitution pattern, making it less versatile than the methods that build the 4-hydroxyquinoline core.

Comparative Summary and Recommendations

Synthetic Pathway	Starting Materials	Key Features & Advantages	Limitations & Disadvantages	Best Suited For
Gould-Jacobs	Aniline, Malonic ester derivative	Excellent and predictable regioselectivity. Reliable and high-yielding.	Requires very high temperatures (~250 °C). Multi-step process (hydrolysis, decarboxylation).	Unambiguous synthesis of 4-hydroxyquinolines with defined substituents on the benzene ring.
Conrad-Limpach	Aniline, β -Ketoester	Temperature-controlled regioselectivity (4- vs. 2-hydroxy).	High temperatures required. Risk of isomeric mixtures if not carefully controlled.	Accessing 2-substituted-4-hydroxyquinolines when precise temperature control is feasible.
Camps Cyclization	O-Acylaminoacetophenone	Milder conditions (base-catalyzed).	Often produces isomeric mixtures (2- and 4-hydroxy). Starting material requires prior synthesis.	Cases where both isomers are acceptable or can be easily separated, and milder conditions are preferred.
Vilsmeier-Haack	N-Arylacetamide, POCl_3/DMF	Direct, one-pot synthesis of chloroquinolines.	Limited to a specific 2-chloro-3-formyl substitution pattern.	Rapid access to 2-chloro-3-formylquinolines as versatile building blocks.

Final Recommendation: For drug development professionals requiring unambiguous synthesis of a specific 4-chloroquinoline isomer, the Gould-Jacobs reaction followed by chlorination with POCl_3 remains the gold standard. Its predictability and reliability outweigh the disadvantage of harsh thermal conditions, which can often be optimized using modern heating techniques. The Conrad-Limpach synthesis serves as a valuable alternative, particularly for accessing 2-alkyl-4-hydroxyquinolines, provided the reaction conditions are meticulously controlled.

References

- Ali, M. A., & Ismail, R. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. *Indian Journal of Chemistry - Section B*, 46(5), 847-852. [\[Link\]](#)
- Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [\[Link\]](#)
- Wikipedia contributors. (2023). Niementowski quinoline synthesis. Wikipedia. [\[Link\]](#)
- Singh, R., & Geetanjali. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. *Futuristic Trends in Chemical, Material Sciences & Nano Technology*, 3(12), 232-252. [\[Link\]](#)
- Gach, K., Piekielna, J., Waśkiewicz, J., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. *Molecules*, 28(2), 748. [\[Link\]](#)
- Wikipedia contributors. (2023). Camps quinoline synthesis. Wikipedia. [\[Link\]](#)
- Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia. [\[Link\]](#)
- Kumar, A., Kumar, V., & Kumar, R. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. *Journal of Organic Chemistry*, 75(1), 221-224. [\[Link\]](#)
- Raj, T., & Lal, K. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. *European Journal of Medicinal Chemistry*, 53, 399-405. [\[Link\]](#)
- Kurti, L., & Czako, B. (2005). *Strategic Applications of Named Reactions in Organic Synthesis*. Elsevier. [\[Link\]](#)
- de Souza, M. V. N., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. *Molecules*, 23(11), 2969. [\[Link\]](#)
- Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [\[Link\]](#)
- Perumal, P. T., & Anniyappan, M. (2005). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. *SA-eDUC Journal*, 2(1), 1-6. [\[Link\]](#)
- Wikipedia contributors. (2023). Niementowski quinazoline synthesis. Wikipedia. [\[Link\]](#)
- Kumar, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. *The Journal of Organic Chemistry*,

75(1), 221-224. [Link]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Chemeurope.com. [Link]
- ResearchGate. (n.d.). Niementowski's quinoline synthesis.
- Camps, R. (1899). Ueber die Darstellung von α - und γ -Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234. [Link]
- Kumar, S., & Singh, S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 2939-2943. [Link]
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
- Shindalkar, S. S., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-4. [Link]
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89-92. [Link]
- ResearchGate. (n.d.). Mechanisms of Camps' cyclization.
- Dyachenko, V. D., & Tkachenko, A. V. (2021). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(12), 1913-1934. [Link]
- Química Orgánica. (n.d.). Combes synthesis of quinolines. Química Orgánica. [Link]
- Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6656. [Link]
- Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 52(22), 7142–7151. [Link]
- ACS Omega. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega, 7(40), 35464–35485. [Link]
- Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]
- Quora. (2020). How might one synthesis 4-chloro quinoline?. Quora. [Link]
- Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]
- Wallace, C. D., & Chen, Y. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(1), 546-553. [Link]
- Singh, S., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13241–13253. [Link]
- Molbase. (n.d.). What are the applications and preparation methods of 4-CHLOROQUINOLINE?. Molbase. [Link]
- ResearchGate. (n.d.). Parallel Synthesis of 4-Amino-7-chloroquinoline Library.

- Google Patents. (1981).
- Melato, H., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 13(12), 1145-1165. [Link]
- ResearchGate. (n.d.). POCl₃ Chlorination of 4-Quinazolones.
- Dormer, P. G., et al. (2011). POCl₃ chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1661-1673. [Link]
- Egan, T. J. (2008). 4-Aminoquinolines--past, present, and future: a chemical perspective. Current Topics in Medicinal Chemistry, 8(5), 375-389. [Link]
- Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1143813. [Link]
- Dormer, P. G., et al. (2011). POCl₃ chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1661-73. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. mdpi.com [mdpi.com]
- 8. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 9. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 15. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. POCl₃ chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 20. POCl₃ chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemijournal.com [chemijournal.com]
- 25. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 26. chemijournal.com [chemijournal.com]
- To cite this document: BenchChem. [Introduction: The Central Role of 4-Chloroquinolines in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454271#evaluation-of-different-synthetic-pathways-to-4-chloroquinolines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com